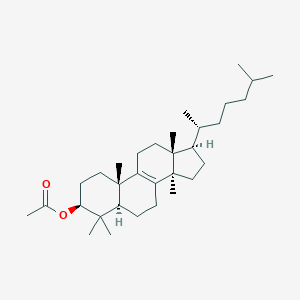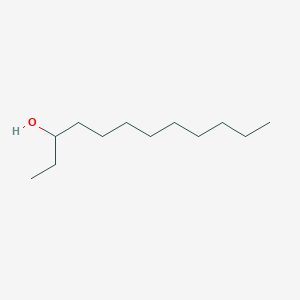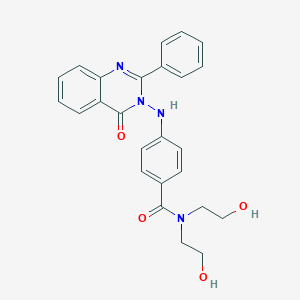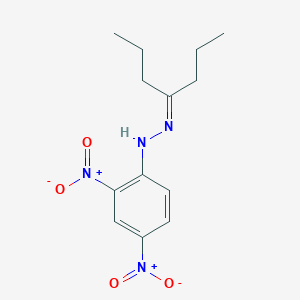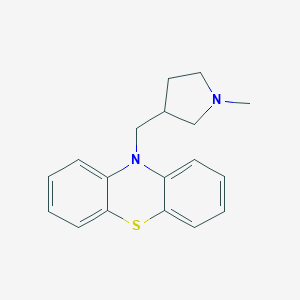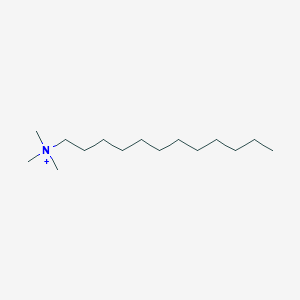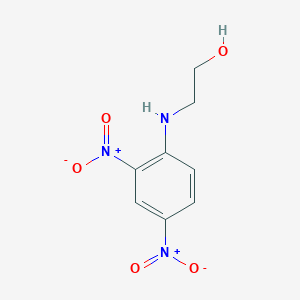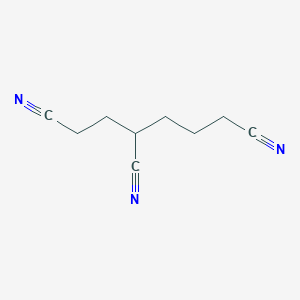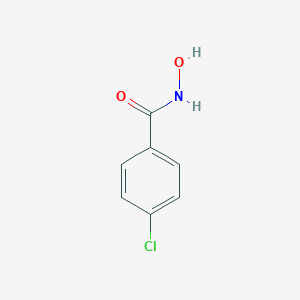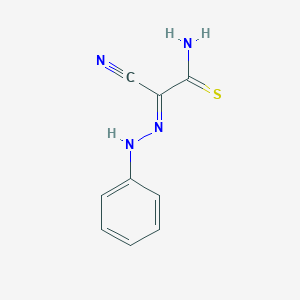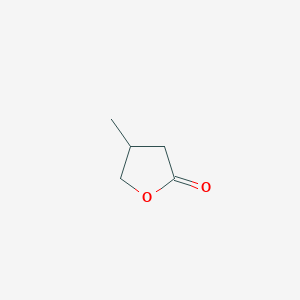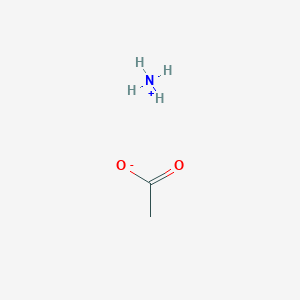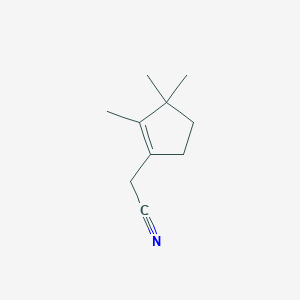
2,3,3-Trimethylcyclopent-1-enylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trimethylcyclopent-1-enylacetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as TMCAN and is a colorless liquid with a fruity odor.
Wirkmechanismus
The mechanism of action of TMCAN is not well understood. However, studies have shown that TMCAN can bind to and activate the olfactory receptor OR2T11, which is responsible for detecting fruity odors. This activation leads to the perception of fruity odor.
Biochemische Und Physiologische Effekte
TMCAN has not been extensively studied for its biochemical and physiological effects. However, studies have shown that TMCAN can induce apoptosis (programmed cell death) in human cancer cells. Additionally, TMCAN has shown anti-inflammatory properties and can reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of TMCAN is its easy synthesis method. Additionally, TMCAN has a fruity odor, which can be used as a marker in various experiments. However, TMCAN has limited solubility in water, which can make it difficult to use in aqueous experiments.
Zukünftige Richtungen
There are several future directions for TMCAN research. One of the significant areas of research is its potential use as a preservative in food and cosmetic products. Additionally, TMCAN can be used as an odor marker in various experiments. Further studies are needed to understand the mechanism of action of TMCAN and its potential biochemical and physiological effects.
Synthesemethoden
The synthesis of TMCAN can be achieved through a multistep process starting from cyclopentanone. The first step involves the reaction of cyclopentanone with methyl vinyl ketone to form 4,4-dimethyl-2-cyclopenten-1-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 4,4-dimethyl-2-cyclopenten-1-one oxime. Finally, the oxime is reacted with acetic anhydride to form TMCAN.
Wissenschaftliche Forschungsanwendungen
TMCAN has been studied extensively for its potential applications in various fields. One of the significant areas of research is its use as a flavor and fragrance compound. TMCAN has a fruity odor, and its addition to food and cosmetic products can enhance their aroma. Additionally, TMCAN has shown antimicrobial properties and can be used as a preservative in food and cosmetic products.
Eigenschaften
CAS-Nummer |
1727-76-0 |
|---|---|
Produktname |
2,3,3-Trimethylcyclopent-1-enylacetonitrile |
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
2-(2,3,3-trimethylcyclopenten-1-yl)acetonitrile |
InChI |
InChI=1S/C10H15N/c1-8-9(5-7-11)4-6-10(8,2)3/h4-6H2,1-3H3 |
InChI-Schlüssel |
PBAKTNCSUCNJRE-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC1(C)C)CC#N |
Kanonische SMILES |
CC1=C(CCC1(C)C)CC#N |
Andere CAS-Nummern |
1727-76-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



